Home > Products > Screening Compounds P20033 > 2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide
2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide -

2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide

Catalog Number: EVT-4705548
CAS Number:
Molecular Formula: C15H17N3O3S
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound is a potent Class I selective histone deacetylase (HDAC) inhibitor. [] It exhibits significant antitumor activity in vitro and in vivo, particularly against human myelodysplastic syndrome cells. []

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

  • Compound Description: This compound has a thermodynamically stable crystalline modification. []
  • Compound Description: Imatinib is a widely used therapeutic agent for leukemia treatment, known for its specific inhibition of tyrosine kinases. [] This molecule has primarily been structurally characterized in its salt forms, but the freebase form's crystal structure has been determined. []
  • Relevance: Imatinib and 2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide belong to the benzamide class of compounds, sharing this core structure. [] Although Imatinib possesses a more complex structure with a pyrimidine ring and a piperazine moiety, the shared benzamide core suggests potential for exploring similar structural motifs in the context of 2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide to investigate their impact on biological activity.

4-Amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide (Compound 2)

  • Relevance: Both Compound 2 and 2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide are benzamide derivatives, sharing this core structural feature. [] Compound 2's susceptibility to metabolic N-acetylation highlights the importance of considering metabolic stability in drug design. While 2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide already possesses a methylsulfonyl group potentially hindering N-acetylation, exploring alternative substitutions on the benzene ring could further enhance metabolic stability.

4-Amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide analogs

  • Compound Description: These analogs, incorporating one (Compound 3) or two (Compound 4) methyl groups ortho to the 4-amino substituent of Compound 2, were synthesized to investigate the impact of steric hindrance on metabolic N-acetylation. []
  • Relevance: The development of these analogs underscores the significance of steric factors in drug metabolism. [] Although 2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide does not directly correspond to these analogs, understanding the influence of steric effects on metabolic stability in related benzamide derivatives provides valuable insights for optimizing the pharmacokinetic profile of the target compound.

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024)

  • Compound Description: This compound is a potent tyrosine kinase inhibitor. []
  • Relevance: AN-024, like 2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide, belongs to the class of benzamide compounds. [] The presence of the trifluoromethylsulfonyl group and the pyrimidine ring in AN-024, absent in the target compound, suggests that incorporating similar structural elements into 2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide could modulate its activity and potentially lead to enhanced potency or selectivity for specific targets.

N-[(2RS, 3RS)-1-Benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

  • Compound Description: YM-09151-2 is a potent neuroleptic agent that has undergone labeling with carbon-14 and deuterium for metabolic and pharmacokinetic studies. []
  • Relevance: Although YM-09151-2 and 2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide are both benzamide derivatives, their structures and biological activities differ considerably. [] This comparison highlights the versatility of the benzamide scaffold in medicinal chemistry and its ability to accommodate diverse functionalities, leading to compounds with a wide range of pharmacological profiles.

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide (Compound 6)

  • Compound Description: This naphthol derivative was synthesized as part of a study exploring novel synthetic methodologies. []
  • Relevance: While Compound 6 and 2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide share the benzamide structural motif, their overall structures and functionalities differ significantly. [] This difference highlights the broad applicability of the benzamide moiety in organic synthesis and its presence in compounds with distinct chemical properties.

N-(2-Aminophenyl)-4-{[benzyl(2-hydroxyethyl)amino]methyl} benzamide (K-183)

  • Compound Description: K-183 is a novel histone deacetylase (HDAC) inhibitor with potential therapeutic benefits for cardiac hypertrophy. [] Although it doesn't prevent hypertrophy, it demonstrates positive effects on hemodynamics in hypertrophied hearts. []
  • Relevance: K-183 and 2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide belong to the benzamide class of compounds, highlighting the diversity of biological activities attainable within this chemical class. [] The presence of the benzyl and hydroxyethyl groups in K-183, absent in the target compound, suggests that exploring similar structural modifications in 2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide might yield derivatives with different pharmacological profiles.

Chidamide ((E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide)

  • Compound Description: Chidamide is a subtype-selective histone deacetylase inhibitor (HDACi) approved in China for treating relapsed and refractory peripheral T cell lymphoma. [] Its correct structure has been confirmed through synthesis and crystal structure analysis. []

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (Lapatinib; GW572016)

  • Compound Description: Lapatinib is a tyrosine kinase inhibitor used in combination with capecitabine to treat advanced or metastatic breast cancers overexpressing HER2 (ErbB2). [, , ] Studies have shown that P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP) efflux transporters influence its brain penetration. [, , ]
  • Relevance: Lapatinib, while structurally distinct from 2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide, underscores the significance of understanding transporter interactions in drug disposition. [, , ] Even though 2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide possesses a simpler structure, investigating its potential interactions with efflux transporters like Pgp and BCRP would be crucial for predicting its absorption, distribution, and potential for central nervous system penetration.

2-Amino-5-chlorine-N,3-dimethyl benzamide

  • Compound Description: This compound is synthesized through a three-step process involving the reaction of 3-methyl-2-nitrobenzoate with methylamine, followed by reduction and chlorination reactions. []
  • Relevance: Both 2-amino-5-chlorine-N,3-dimethyl benzamide and 2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide belong to the benzamide family. [] The synthetic route used for 2-amino-5-chlorine-N,3-dimethyl benzamide highlights common chemical transformations applicable to benzamide derivatives. This suggests that similar or modified synthetic approaches could be employed to modify 2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide and explore its structure-activity relationships.

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A)

  • Compound Description: AACBA is a P2X7 antagonist investigated for its potential as an anti-inflammatory and analgesic therapy. [] It exhibits potent inhibition of human P2X7-mediated calcium flux and quinolinium dye uptake. []
  • Relevance: Although structurally distinct from 2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide, AACBA's classification as a benzamide highlights the diverse pharmacological activities associated with this chemical class. [] Understanding the structure-activity relationships of benzamides like AACBA can provide insights for exploring modifications to 2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide to potentially enhance its activity or target different biological pathways.

Properties

Product Name

2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide

IUPAC Name

3-(methanesulfonamido)-2-methyl-N-(pyridin-2-ylmethyl)benzamide

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C15H17N3O3S/c1-11-13(7-5-8-14(11)18-22(2,20)21)15(19)17-10-12-6-3-4-9-16-12/h3-9,18H,10H2,1-2H3,(H,17,19)

InChI Key

VCNAEXVKWMJXNO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NCC2=CC=CC=N2

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NCC2=CC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.